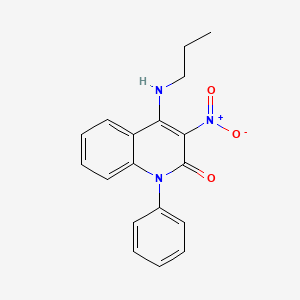

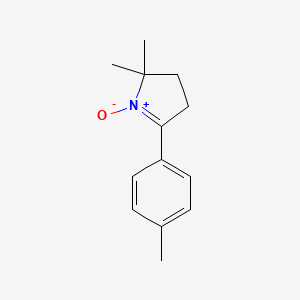

3-nitro-1-phenyl-4-(propylamino)quinolin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-nitro-1-phenyl-4-(propylamino)quinolin-2(1H)-one, commonly known as NPPQ, is a synthetic compound with potential therapeutic applications. NPPQ belongs to the class of quinoline derivatives and has been extensively studied for its biological activities.

Scientific Research Applications

Eco-Friendly Synthesis Techniques

Direct One-Pot Synthesis of 3-Nitroquinolin-2(1H)-one : Xinfei Chen and colleagues (2017) developed an eco-friendly, one-pot cascade reaction for synthesizing 3-nitroquinolin-2(1H)-ones. This method is catalyst-free and uses an H2O/AcOH solvent system, offering a potential improvement to the traditional Friedlander reaction (Chen et al., 2017).

Antimalarial Activity and Structure-Activity Relationships

Synthesis and Antimalarial Activity of Quinoline Derivatives : L. M. Werbel et al. (1986) conducted a study on a series of quinoline derivatives showing promising antimalarial activity. They explored the quantitative structure-activity relationships, finding correlations between antimalarial potency and the substituents' characteristics (Werbel et al., 1986).

Potential Anti-inflammatory Activity

Synthesis of 1-Phenylchromeno[3,4-d]imidazol-4(1H)-ones : Thomas Balalas and colleagues (2020) reported the efficient synthesis of rare 2-substituted 1-phenylchromeno[3,4-d]imidazol-4(1H)-ones, indicating preliminary in vitro support for their potential anti-inflammatory activity (Balalas et al., 2020).

Antibacterial Applications

Derivatives of 8-Hydroxyquinoline as Antibacterial Agents : Per-Anders Enquist and colleagues (2012) identified 5-nitro-7-((4-phenylpiperazine-1-yl-)methyl)quinolin-8-ol (INP1750) as a putative inhibitor of type III secretion (T3S) in Yersinia pseudotuberculosis. Their study suggested that the most potent compounds could target both extracellular and intracellular Gram-negative pathogens (Enquist et al., 2012).

Novel Synthesis Methods and Biological Studies

Nitroepoxides as Precursors to Heterocycles : A. Vidal-Albalat and colleagues (2014) discussed the transformation of nitroepoxides into 1,4-diamino heterocycles like quinoxalines and pyrazines. This method is efficient and yields bioactive structures with minimal waste, highlighting its utility in creating bioactive heterocyclic compounds (Vidal-Albalat et al., 2014).

properties

IUPAC Name |

3-nitro-1-phenyl-4-(propylamino)quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-2-12-19-16-14-10-6-7-11-15(14)20(13-8-4-3-5-9-13)18(22)17(16)21(23)24/h3-11,19H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSADEFVELLSTDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-nitro-1-phenyl-4-(propylamino)quinolin-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2885587.png)

![5-Chloro-2-[2-(3,4-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole](/img/structure/B2885594.png)

![Tert-butyl N-[(3S,4R)-3-amino-1,1-dioxothian-4-yl]carbamate](/img/structure/B2885600.png)

![N-cyclohexyl-N-isopropyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2885604.png)

![4-fluoro-N'-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]benzohydrazide](/img/structure/B2885608.png)

![2-benzyl-N-[3-(2-oxoazetidin-1-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2885610.png)